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(Methoxymethyl)cyclopentane

Cat. No.: B3064939
CAS No.: 2619-30-9
M. Wt: 114.19 g/mol
InChI Key: DPBRCTOMQAMINP-UHFFFAOYSA-N
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Description

Structural Classes of (Methoxymethyl)cyclopentane Derivatives in Research

Cyclopentane (B165970) Derivatives with Alkyl Halide and Methoxymethyl Functionalities

The simultaneous presence of a methoxymethyl group and an alkyl halide on the cyclopentane ring results in a bifunctional intermediate of significant synthetic value. The halide, typically bromine or chlorine, serves as a reactive handle for nucleophilic substitution or organometallic coupling reactions, while the methoxymethyl group remains a stable, protected hydroxyl functionality.

Derivatives featuring both bromomethyl and methoxymethyl groups are valuable synthetic intermediates. The bromomethyl group is a highly reactive electrophilic site, readily participating in reactions such as SN2 substitutions to form new carbon-carbon or carbon-heteroatom bonds. A prime example of this class is 1-(bromomethyl)-1-(methoxymethyl)cyclopentane (B2717592) bldpharm.com. While detailed synthetic procedures for this specific compound are not extensively published, a plausible route involves the selective monobromination of a precursor like (1-(methoxymethyl)cyclopentyl)methanol, which could be synthesized from the reduction of a corresponding carboxylic acid ester. The synthesis of related bromomethyl compounds often involves treating the corresponding alcohol with reagents like triphenylphosphine (B44618) and bromine orgsyn.org.

Similar to their bromo- analogs, chloromethyl-substituted (methoxymethyl)cyclopentanes are useful building blocks, though the C-Cl bond is generally less reactive than the C-Br bond, allowing for differential reactivity in some synthetic designs. The compound 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane represents this structural class bldpharm.comvulcanchem.com. A feasible synthetic strategy for this molecule begins with cyclopentane-1,1-diyldimethanol. Sequential treatment, first with a chlorinating agent like thionyl chloride (SOCl₂) to convert one hydroxymethyl group into a chloromethyl group, followed by etherification of the remaining hydroxyl group to form the methoxymethyl ether, would yield the target compound vulcanchem.com.

Table 1: Properties of Halogenated this compound Derivatives

Compound NameMolecular FormulaKey FunctionalitiesInChIKey
1-(bromomethyl)-1-(methoxymethyl)cyclopentaneC₈H₁₅BrO-CH₂Br, -CH₂OCH₃BMWJOVKCWFVEDW-UHFFFAOYSA-N bldpharm.com
1-(Chloromethyl)-1-(methoxymethyl)cyclopentaneC₈H₁₅ClO-CH₂Cl, -CH₂OCH₃Not Available

Cyclopentane Derivatives with Methoxymethyl and Carbonyl Functionalities

The incorporation of a carbonyl group (such as a ketone, ester, or carboxylic acid) alongside a methoxymethyl group on the cyclopentane ring opens up a rich area of chemistry. The carbonyl group allows for a wide range of transformations, including aldol (B89426) reactions, Grignard additions, and reductions, while the methoxymethyl group provides a stable, non-reactive moiety.

A key example is 2-(Methoxymethyl)cyclopentan-1-one, which contains a ketone functionality adjacent to the methoxymethyl-bearing carbon mdpi.com. This arrangement is suitable for various annulation strategies and further functionalization of the ring. Another important derivative is 3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid, which features both an ester and a carboxylic acid baranlab.org. This di-acid derivative (with one side protected as a methyl ester) allows for selective reactions at the free carboxylic acid, such as amide bond formation, while the ester remains available for future transformations.

Table 2: Properties of Carbonyl-Containing this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key FunctionalitiesIUPAC Name
2-(Methoxymethyl)cyclopentan-1-oneC₇H₁₂O₂128.17Ketone, Ether2-(methoxymethyl)cyclopentan-1-one mdpi.com
3-(Methoxycarbonyl)cyclopentane-1-carboxylic acidC₈H₁₂O₄172.18Carboxylic Acid, Ester3-methoxycarbonylcyclopentane-1-carboxylic acid baranlab.org

Cyclopentane Derivatives as Chiral Synthons in Complex Molecule Construction

One of the most powerful applications of substituted cyclopentanes is their use as chiral synthons—enantiomerically pure building blocks used to construct complex target molecules. The rigid, puckered nature of the cyclopentane ring allows for the stereocenters on the ring to effectively direct the stereochemical outcome of subsequent reactions.

Derivatives of this compound are employed as chiral intermediates in the total synthesis of various natural products. For instance, the synthesis of cyclopentenyl carbocyclic nucleosides, such as the anticancer agent (-)-Neplanocin A, has utilized chiral cyclopentane building blocks. A key intermediate in one such synthesis is an enantiopure cyclopentenol (B8032323) derivative bearing a protected hydroxymethyl group, which serves as a precursor to the methoxymethyl functionality rsc.org. The established stereocenters on this cyclopentane synthon guide the introduction of further substituents, ultimately leading to the desired complex target with high stereochemical fidelity rsc.org.

Furthermore, the synthesis of selective κ-opioid receptor agonists based on the salvinorin A scaffold has led to the creation of analogs like 2-methyl-2-methoxymethyl-salvinorin ether. The development of these complex molecules relies on methods that install and maintain the C-2 methoxymethyl ether while building the intricate polycyclic structure, highlighting the compatibility of this functional group within multistep synthetic sequences nih.gov.

Contemporary Significance of this compound Scaffolds in Synthetic Methodologies

The this compound scaffold continues to hold significant value in modern synthetic organic chemistry. Its derivatives are not merely simple cyclic compounds but are sophisticated tools that enable chemists to tackle the challenges of complex molecule synthesis. The contemporary significance of these scaffolds lies in their role as versatile, multifunctional building blocks that provide reliable pathways for constructing highly functionalized five-membered rings.

The ability to combine the stability of the methoxymethyl protecting group with reactive functionalities like halides or carbonyls makes these derivatives ideal for sequential and site-selective transformations. This is crucial in convergent synthetic strategies, where complex fragments of a target molecule are synthesized separately before being joined together. For example, a halogenated this compound can be used in a cross-coupling reaction to attach the cyclopentane core to another part of a molecule, with the methoxymethyl group being carried through the reaction sequence for later deprotection and elaboration.

Moreover, the development of asymmetric routes to chiral this compound derivatives underscores their importance in stereocontrolled synthesis nih.gov. As the demand for enantiomerically pure pharmaceuticals and bioactive compounds grows, the use of such chiral building blocks becomes increasingly critical. The this compound framework provides a robust and predictable platform for transferring chirality into larger, more complex systems, making it an indispensable tool in the synthesis of natural products and their analogs nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B3064939 (Methoxymethyl)cyclopentane CAS No. 2619-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxymethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-8-6-7-4-2-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBRCTOMQAMINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612711
Record name (Methoxymethyl)cyclopentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2619-30-9
Record name (Methoxymethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methoxymethyl Cyclopentane Derivatives

Targeted Synthesis of Alkyl Halide Substituted (Methoxymethyl)cyclopentanes

The introduction of a halogen atom onto the methyl group of (methoxymethyl)cyclopentane or its precursors is a primary strategy for creating versatile synthetic intermediates. These halogenated derivatives can readily undergo further transformations.

Electrophilic substitution reactions provide a direct means to introduce a halogen onto a cyclopentane (B165970) ring system.

The conversion of alcohols to alkyl bromides using phosphorus tribromide (PBr₃) is a well-established and versatile method. masterorganicchemistry.com This reaction is particularly useful for primary and secondary alcohols, proceeding with high predictability and avoiding the carbocation rearrangements that can occur with hydrohalic acids. masterorganicchemistry.comlibretexts.org In the context of synthesizing bromomethylcyclopentane, a precursor to this compound, cyclopentylmethanol serves as the starting material.

The reaction mechanism involves two main steps: "activation" and "substitution". masterorganicchemistry.com First, the alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This "activates" the hydroxyl group by converting it into a good leaving group (a phosphite (B83602) ester). Subsequently, the displaced bromide ion acts as a nucleophile and attacks the carbon atom attached to the activated oxygen in a backside (SN2) attack, resulting in the formation of the C-Br bond with an inversion of configuration at the carbon center. masterorganicchemistry.comyoutube.com This method has been successfully employed in the synthesis of (bromomethyl)cyclopentane (B151954) from cyclopentylmethanol.

A typical procedure involves dissolving the precursor alcohol, such as 1-(hydroxymethyl)-1-(propan-2-yl)cyclopentane, in a suitable solvent like methyl tert-butyl ether (MTBE) at a low temperature (e.g., 0°C). PBr₃ is then added dropwise, and the reaction is allowed to proceed at room temperature for an extended period. Yields for analogous brominations have been reported to exceed 80% under optimized conditions.

Table 1: Bromination of Cyclopentylmethanol Precursors with PBr₃

PrecursorReagentSolventProductReported YieldReference
CyclopentylmethanolPPh₃, Br₂DMF(Bromomethyl)cyclopentane31% (w/w solution)
1-(hydroxymethyl)-1-(propan-2-yl)cyclopentanePBr₃MTBE1-(Bromomethyl)-1-(propan-2-yl)cyclopentane>80% (analogous substrates)
3-(hydroxymethyl)cyclopentenePPh₃, CBr₄Dichloromethane (B109758)3-(Bromomethyl)cyclopentene- dss.go.th

Note: The table includes data for structurally related compounds to illustrate the general applicability of the method.

Direct halomethylation, particularly chloromethylation, offers a direct route to introduce a halomethyl group onto an aromatic or aliphatic ring. The Blanc chloromethylation is a classic example where an aromatic ring reacts with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). wikipedia.org This reaction proceeds by protonation of formaldehyde under acidic conditions, which makes the carbonyl carbon highly electrophilic. wikipedia.org The aromatic π-electrons then attack this electrophile, and subsequent rearomatization and conversion of the resulting benzyl (B1604629) alcohol to the chloride yields the chloromethylated product. wikipedia.org

While primarily used for aromatic compounds, similar principles can be applied to certain aliphatic systems. The synthesis of (chloromethyl)cyclopentane (B1281465) can be achieved through the chloromethylation of cyclopentane using formaldehyde and hydrochloric acid, often catalyzed by a Lewis acid. smolecule.com Alternative reagents for the formaldehyde source include 1,3,5-trioxane, which decomposes to formaldehyde under acidic conditions. The electrophilic species in these reactions can be the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org It's important to note that for industrial applications, the potential formation of the highly carcinogenic bis(chloromethyl) ether is a significant drawback of this method. wikipedia.org

Table 2: Direct Halomethylation of Cyclopentane and Related Compounds

SubstrateReagentsCatalystProductKey FeaturesReference(s)
CyclopentaneFormaldehyde, HClLewis Acid (e.g., ZnCl₂)(Chloromethyl)cyclopentaneCommon method for chloromethylation. smolecule.com
Cyclopentane1,3,5-Trioxane, HCl gas, H₂SO₄H₂SO₄(Chloromethyl)cyclopentane1,3,5-trioxane serves as a formaldehyde source.
Aromatic RingsFormaldehyde, HClZnCl₂Chloromethyl ArenesClassic Blanc chloromethylation. wikipedia.org

Nucleophilic substitution provides a versatile and widely used method for introducing a halogen atom. Current time information in Bangalore, IN. This approach typically involves the conversion of a hydroxyl group in a precursor like cyclopentylmethanol into a good leaving group, followed by substitution with a halide ion.

The reaction of cyclopentylmethanol with triphenylphosphine (B44618) (PPh₃) and bromine (Br₂) in a solvent such as dimethylformamide (DMF) is an effective method for synthesizing (bromomethyl)cyclopentane. This reaction proceeds via the formation of a phosphonium (B103445) bromide intermediate, which is then displaced by the bromide ion in an SN2 reaction. This method resulted in a 31% weight/weight solution of the product after distillation.

Similarly, chloromethyl derivatives can be synthesized. evitachem.com For instance, reacting cyclobutane (B1203170) with chloromethyl methyl ether in the presence of a strong base can lead to chloromethyl derivatives. evitachem.com While this example involves a different cycloalkane, the principle of nucleophilic substitution is the same. The chloromethyl group is highly reactive and can be readily substituted by various nucleophiles, making these compounds valuable intermediates in organic synthesis. smolecule.comevitachem.com The reactivity is due to the electrophilic nature of the carbon atom bonded to the chlorine, which facilitates nucleophilic attack. smolecule.com

The choice of reagents and reaction conditions can significantly influence the yield and purity of the product. For example, using polar aprotic solvents can enhance nucleophilicity and lead to better yields in substitution reactions. evitachem.com

Free-radical bromination is a highly selective method for introducing a bromine atom at the most stable radical position in a hydrocarbon. brainly.com This selectivity makes it a valuable tool for the synthesis of specific halogenated derivatives. pearson.com When methylcyclopentane (B18539) is subjected to free-radical bromination, the reaction preferentially occurs at the tertiary carbon atom of the methyl group, yielding bromomethylcyclopentane as the major product. brainly.com This is due to the greater stability of the tertiary radical intermediate compared to primary or secondary radicals. brainly.compearson.com

Common reagents used for radical bromination include bromine (Br₂) in the presence of ultraviolet (UV) light or a radical initiator, or N-bromosuccinimide (NBS). chegg.comuoanbar.edu.iq NBS is often preferred as it generates a low, steady concentration of bromine radicals, which can help to control the reaction and minimize side products. uoanbar.edu.iq The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom to form the most stable radical intermediate, which then reacts with a bromine source to form the final product and propagate the chain.

While highly selective for the most substituted carbon, controlling the reaction to prevent over-bromination or other side reactions is crucial. Reaction conditions such as temperature, solvent, and stoichiometry must be carefully optimized.

Table 3: Radical Bromination for the Synthesis of Bromomethylcyclopentane

Starting MaterialReagent(s)Key FeatureMajor ProductReference(s)
MethylcyclopentaneBr₂ / hv or NBS / hvHighly selective for the tertiary carbon.Bromomethylcyclopentane brainly.comchegg.com
Cyclopentene (B43876)N-bromosuccinimide (NBS)Introduces a bromomethyl group onto the cyclopentene ring.(Bromomethyl)cyclopentene
MethylcyclopenteneN-bromosuccinimide (NBS)Yields the target compound through radical bromination.1-(Bromomethyl)cyclopentene

Palladium-catalyzed C-H activation has emerged as a powerful and versatile tool for the direct functionalization of C-H bonds, offering a more efficient and atom-economical approach compared to traditional methods that often require pre-functionalized substrates. snnu.edu.cnnih.gov This strategy can be applied to the synthesis of halogenated derivatives of this compound.

These reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond and the subsequent formation of a new carbon-halogen bond. nih.gov The catalytic cycle often involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. snnu.edu.cnnih.gov In many cases, a directing group is used to achieve high regioselectivity, guiding the catalyst to a specific C-H bond. rsc.orgorganic-chemistry.org

For the halogenation of substrates like methylcyclopentane, a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can be used in combination with a halogen source. organic-chemistry.orgresearchgate.net The reaction conditions, including the choice of ligand, solvent, and temperature, are crucial for achieving high yields and selectivity. snnu.edu.cnorganic-chemistry.org For example, palladium-catalyzed ortho-halogenation of arylnitriles has been demonstrated using the cyano group as a directing group, yielding ortho-halogenated products with high selectivity. organic-chemistry.org While this example is on an aromatic system, the fundamental principles of directed C-H activation can be extended to aliphatic systems.

Recent advancements have also focused on developing heterogeneous palladium catalysts, such as palladium nanoparticles supported on metal-organic frameworks (MOFs), which offer advantages in terms of catalyst stability, recyclability, and ease of separation. researchgate.net These heterogeneous catalysts have shown high activity and selectivity in C-H activation/halogenation reactions under mild conditions. researchgate.net

Strategic Multi-Step Syntheses for Controlled Functional Group Introduction

The construction of complex organic molecules, such as functionalized this compound derivatives, rarely relies on a single reaction. Instead, it requires a carefully designed sequence of reactions known as a multi-step synthesis. youtube.comlibretexts.org The primary challenge is to introduce and modify functional groups in a controlled manner, avoiding unwanted side reactions with other parts of the molecule. youtube.com Chemists often approach this by organizing their synthetic "toolbox" according to the functional groups they can create or transform. youtube.com

A key concept in this strategic planning is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. fiveable.me This process helps identify the crucial bond formations and functional group interconversions (FGIs) needed. fiveable.me For instance, synthesizing a complex this compound derivative might involve starting with a simple cyclopentane ring and sequentially adding the required functionalities. pearson.com

A critical strategy in multi-step synthesis is the use of "protecting groups". youtube.com If a reagent needed to perform a transformation on one part of the molecule would also react with another existing functional group, that second group must be temporarily masked or "protected". youtube.comarchive.org For example, if a strong reducing agent like lithium aluminum hydride is needed to reduce an ester on the cyclopentane ring, a ketone group on the same ring would also be reduced. To prevent this, the ketone can be temporarily converted into an acetal (B89532), which does not react with the hydride reagent. After the ester reduction is complete, the acetal can be hydrolyzed back to the ketone. youtube.com The methoxymethyl (MOM) group itself is often used as a protecting group for alcohols in complex syntheses. masterorganicchemistry.commasterorganicchemistry.com The success of a multi-step synthesis, therefore, hinges on the strategic ordering of reactions and the judicious use of protecting groups to ensure that each step selectively yields the desired intermediate. organicchemistrytutor.com

Synthesis of Carbonyl-Containing this compound Derivatives

The introduction of carbonyl groups (aldehydes and ketones) is a fundamental step in elaborating the this compound core, as these groups serve as versatile handles for further C-C bond formations and functionalization.

Cyclopentanecarbaldehyde serves as a key precursor for certain derivatives. One method for its preparation involves the catalytic vapor phase dehydration and isomerization of tetrahydropyran-2-methanol. google.com This process can convert the pyran structure directly into the five-membered cyclopentane ring with an attached carbaldehyde group. google.com

While "methanolysis" typically refers to the cleavage of a bond by methanol (B129727), in the context of aldehydes, it often involves the acid-catalyzed addition of methanol to the carbonyl group. This reaction results in the formation of a hemiacetal or, with the removal of water, a full acetal. Acetals are valuable as protecting groups for aldehydes and ketones during subsequent synthetic steps.

Table 1: Acetal Formation from Cyclopentanecarbaldehyde

Reactant 1Reactant 2ConditionsProduct
CyclopentanecarbaldehydeMethanol (2 eq.)Acid Catalyst (e.g., H+)Cyclopentanecarbaldehyde dimethyl acetal

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used extensively to form new carbon-carbon bonds by attacking the electrophilic carbon of a carbonyl group. byjus.comiitk.ac.in This reaction is a cornerstone for introducing alkyl or aryl groups and simultaneously generating an alcohol functionality. The synthesis begins with the preparation of the Grignard reagent by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or THF. pressbooks.pub

When a Grignard reagent is added to a ketone derivative of cyclopentane (e.g., 3-(methoxymethyl)cyclopentan-1-one), it attacks the carbonyl carbon, leading to an alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org The type of alcohol formed depends on the starting carbonyl compound; ketones yield tertiary alcohols. libretexts.org

Table 2: Synthesis of Tertiary Alcohols from a Ketone Precursor via Grignard Reagents

Ketone PrecursorGrignard Reagent (R-MgX)IntermediateFinal Product (Tertiary Alcohol)
3-(Methoxymethyl)cyclopentan-1-oneMethylmagnesium bromide (CH₃MgBr)Magnesium alkoxide1-Methyl-3-(methoxymethyl)cyclopentan-1-ol
3-(Methoxymethyl)cyclopentan-1-oneEthylmagnesium chloride (CH₃CH₂MgCl)Magnesium alkoxide1-Ethyl-3-(methoxymethyl)cyclopentan-1-ol
3-(Methoxymethyl)cyclopentan-1-onePhenylmagnesium bromide (C₆H₅MgBr)Magnesium alkoxide1-Phenyl-3-(methoxymethyl)cyclopentan-1-ol

The conversion of other functional groups into carbaldehydes and carboxylic acids is a common and crucial strategy. pressbooks.pub The oxidation of primary alcohols is a primary route for achieving this. solubilityofthings.com By selecting the appropriate oxidizing agent, chemists can selectively produce either the aldehyde or the carboxylic acid. imperial.ac.uk

To synthesize a carbaldehyde, a primary alcohol (e.g., (cyclopentyl)methanol) can be treated with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.comimperial.ac.uk Stronger oxidizing agents would typically continue the oxidation to the carboxylic acid.

For the introduction of a carboxylic acid group, the primary alcohol can be oxidized using strong reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). solubilityofthings.comimperial.ac.uk These reagents will oxidize the primary alcohol directly to the carboxylic acid. imperial.ac.uk This interconversion is fundamental for creating derivatives with acidic properties or for compounds that can undergo further reactions specific to carboxylic acids, such as esterification. solubilityofthings.comresearchgate.net

Table 3: Oxidation of (Cyclopentyl)methanol

Starting MaterialReagentProductFunctional Group Introduced
(Cyclopentyl)methanolPyridinium Chlorochromate (PCC)CyclopentanecarbaldehydeCarbaldehyde
(Cyclopentyl)methanolPotassium Permanganate (KMnO₄)Cyclopentanecarboxylic acidCarboxylic Acid

Ethereal Linkage Formation and Modification Strategies

The defining methoxymethyl group of the target compound is an ether. Its formation is a critical step that can be achieved through several reliable methods.

The Williamson ether synthesis is one of the most versatile and widely used methods for preparing ethers. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. masterorganicchemistry.comvaia.com

To synthesize this compound, there are two theoretical pathways:

Reacting a cyclopentylmethoxide ion with a methyl halide (e.g., methyl iodide).

Reacting a methoxide (B1231860) ion with (chloromethyl)cyclopentane.

The SN2 mechanism is highly sensitive to steric hindrance. youtube.comyoutube.com The reaction works best with methyl and primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more likely to undergo a competing elimination reaction. masterorganicchemistry.com Therefore, pathway 1 is vastly superior. The synthesis involves deprotonating cyclopentylmethanol with a strong base, such as sodium hydride (NaH), to form the nucleophilic cyclopentylmethoxide. youtube.comyoutube.com This alkoxide then readily attacks the methyl halide in an SN2 fashion to form the desired this compound ether. youtube.com

Table 4: Williamson Ether Synthesis for this compound

Alkoxide (from Alcohol + Base)Alkyl HalideMechanismProduct
Sodium cyclopentylmethoxideIodomethane (CH₃I)SN2This compound

Acid-Catalyzed Addition of Alcohols to Alkenes for Ether Formation

The acid-catalyzed addition of an alcohol to an alkene is a fundamental method for the synthesis of ethers. This reaction, when applied to the formation of this compound, involves the reaction of cyclopentene with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosylic acid (TsOH). chadsprep.comlibretexts.org The reaction proceeds via a mechanism analogous to the acid-catalyzed hydration of alkenes. libretexts.orgyoutube.com

The mechanism begins with the protonation of the alkene's double bond by the acid catalyst to form a carbocation intermediate. chadsprep.comyoutube.com In the case of cyclopentene, this results in a secondary cyclopentyl carbocation. This step is the rate-determining step of the reaction. chadsprep.com Subsequently, the nucleophilic oxygen atom of methanol attacks the electrophilic carbocation. youtube.comyoutube.com Finally, deprotonation of the resulting oxonium ion by a base (such as another molecule of methanol or the conjugate base of the acid catalyst) yields the final product, this compound, and regenerates the acid catalyst. chadsprep.comyoutube.com

This reaction follows Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the nucleophile (in this case, the methoxy (B1213986) group) adds to the carbon that is more substituted. chadsprep.comchemistrysteps.com For a symmetrical alkene like cyclopentene, the regioselectivity is not a factor. However, a significant characteristic of this method is the formation of a carbocation intermediate, which is susceptible to rearrangements to form a more stable carbocation. chadsprep.comchemistrysteps.com While rearrangement is not an issue with unsubstituted cyclopentene, it can be a complicating factor in the synthesis of more complex substituted this compound derivatives.

Alkoxymercuration-Demercuration Methodologies

To circumvent the potential for carbocation rearrangements inherent in the acid-catalyzed addition of alcohols to alkenes, the alkoxymercuration-demercuration reaction provides a more reliable alternative for the synthesis of ethers like this compound. chemistrysteps.comlibretexts.org This two-step process also achieves the Markovnikov addition of an alcohol across a double bond but avoids the formation of a free carbocation intermediate. byjus.commasterorganicchemistry.com

In the first step, alkoxymercuration, the alkene (cyclopentene) is treated with a mercury salt, typically mercuric acetate, Hg(OAc)₂, in an alcohol solvent (methanol). byjus.commasterorganicchemistry.com The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. libretexts.orgbyjus.com This bridged intermediate prevents rearrangements. The alcohol (methanol) then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion in an anti-addition fashion. youtube.com This results in an organomercury intermediate.

The second step, demercuration, involves the reduction of the organomercury intermediate. libretexts.org This is typically accomplished using sodium borohydride (B1222165) (NaBH₄) in a basic solution. byjus.com The reduction replaces the mercury-containing group with a hydrogen atom, yielding the final ether product, this compound. libretexts.orgbyjus.com

Table 1: Comparison of Ether Synthesis Methods

Feature Acid-Catalyzed Addition Alkoxymercuration-Demercuration
Reagents Alkene, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) 1. Alkene, Alcohol, Hg(OAc)₂ 2. NaBH₄
Intermediate Carbocation Mercurinium Ion
Regioselectivity Markovnikov Markovnikov chemistrysteps.comlibretexts.org
Stereochemistry Not stereospecific Anti-addition of -OR and -HgOAc
Rearrangements Possible chemistrysteps.com Avoided libretexts.org

| Conditions | Strongly acidic | Milder, avoids strong acid |

Epoxide Ring-Opening for Substituted Ether Linkages

The ring-opening of epoxides is a versatile method for preparing substituted ethers, including derivatives of this compound. This approach involves the reaction of a cyclopentene oxide with a methanol-derived nucleophile. The regioselectivity and stereochemistry of the product depend on whether the reaction is performed under acidic or basic/nucleophilic conditions. libretexts.orgmasterorganicchemistry.com

Under strong nucleophilic (base-catalyzed) conditions, using a reagent like sodium methoxide (NaOMe), the reaction proceeds via an SN2 mechanism. masterorganicchemistry.comyoutube.com The methoxide ion attacks the less sterically hindered carbon of the epoxide ring, leading to the opening of the three-membered ring. masterorganicchemistry.com This attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. The product is a trans-1,2-substituted cyclopentane, where one substituent is the methoxy group and the other is a hydroxyl group (formed upon workup). libretexts.org

Under acid-catalyzed conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. libretexts.orgyoutube.com The nucleophile, in this case, a neutral methanol molecule, then attacks one of the epoxide carbons. For epoxides with primary and secondary carbons, the attack preferentially occurs at the less substituted carbon (SN2-like). youtube.com However, if one carbon is tertiary, the attack happens at the more substituted carbon due to the partial SN1 character of the transition state. libretexts.org The ring-opening is also stereospecific, resulting in a trans product. libretexts.orgyoutube.com

This methodology is particularly useful for synthesizing functionalized cyclopentanes where a hydroxyl group is present in addition to the methoxymethyl ether linkage. arkat-usa.org

Synthesis of Chiral this compound Synthons

The construction of chiral cyclopentane derivatives is a significant challenge in organic synthesis, driven by their presence in numerous biologically active molecules. nih.gov Creating enantiomerically pure this compound synthons requires sophisticated asymmetric strategies.

Enantioselective and Stereospecific Synthetic Routes

Enantioselective synthesis of chiral cyclopentane frameworks can be achieved through various methods, including catalytic asymmetric cycloadditions and resolutions of racemic mixtures. nih.govchemrxiv.org For instance, organocatalyzed reactions, such as those employing chiral prolinol silyl (B83357) ethers, can facilitate [3+2] cycloaddition reactions to produce highly substituted chiral cyclopentanes with excellent enantioselectivity. elsevierpure.com

Another approach involves the use of chiral starting materials derived from the "chiral pool," such as carbohydrates or amino acids, which are then transformed into the desired cyclopentane structure. rsc.orgresearchgate.net Ring-closing metathesis (RCM) is a powerful tool in this context, enabling the formation of the cyclopentane ring from an acyclic, chiral precursor. researchgate.net Furthermore, stereospecific reactions on existing chiral cyclopentane cores, such as the opening of a chiral epoxide, can be used to introduce the methoxymethyl group with defined stereochemistry. google.com The development of iridium-catalyzed allylic dearomatization has also emerged as a method for the enantioselective synthesis of spiro-cyclopentane indolenines, which can be further manipulated. researchgate.net

Integration into Total Synthesis of Natural Product Analogues (e.g., Prostaglandins)

Chiral cyclopentane derivatives are crucial building blocks in the total synthesis of natural products, most notably prostaglandins (B1171923). nih.govnih.gov Prostaglandins are a class of lipid compounds with diverse physiological effects, and their complex structures feature a substituted cyclopentane core. elsevierpure.com

In the renowned Corey synthesis of prostaglandins, a key intermediate is a bicyclic lactone, often referred to as the "Corey lactone." acs.orgdiva-portal.org This synthon contains the necessary stereocenters for the cyclopentane portion of the prostaglandin (B15479496) molecule. While the original Corey synthesis is a landmark, subsequent strategies have often employed functionalized cyclopentane precursors. A this compound derivative can serve as a protected form of a key hydroxyl group during the multi-step synthesis. For example, a chiral cyclopentenone can be a starting point, where the introduction of side chains via conjugate addition and subsequent functional group manipulations leads to the prostaglandin skeleton. libretexts.org The methoxymethyl group can protect a hydroxyl function on the cyclopentane ring while other parts of the molecule are being assembled. Its later removal unmasks the hydroxyl group at a strategic point in the synthesis. google.com.pg The synthesis of various prostaglandin analogues often relies on the stereocontrolled construction of a functionalized cyclopentane core. libretexts.orgnii.ac.jp

Protection and Deprotection Strategies for Methoxymethyl (MOM) Ethers

The methoxymethyl (MOM) group is a widely used protecting group for alcohols in multi-step organic synthesis due to its stability under a range of conditions, particularly basic and nucleophilic environments. nih.gov It is classified as an alkoxyalkyl ether or an acetal-type protecting group. highfine.com

MOM ethers are typically introduced by reacting an alcohol with chloromethyl methyl ether (MOM-Cl) or bromomethyl methyl ether in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). thieme-connect.de

The primary method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. highfine.comlibretexts.org The acetal linkage is labile under acidic conditions. Various acidic reagents can be employed to cleave the MOM group, with the choice often depending on the sensitivity of other functional groups present in the molecule.

Table 2: Common Reagents for MOM Ether Deprotection

Reagent(s) Conditions Reference(s)
Hydrochloric Acid (HCl) Concentrated HCl in methanol harvard.edu
Trifluoroacetic Acid (TFA) TFA in dichloromethane (CH₂Cl₂) harvard.edu
Pyridinium p-toluenesulfonate (PPTS) PPTS in tert-butanol, often with heating harvard.edu
Bromodimethylborane (Me₂BBr) Dichloromethane, low temperature thieme-connect.de

The stability of the MOM group is greater than that of other acetal-type protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or tetrahydropyranyl (THP), often requiring stronger acidic conditions for removal. highfine.com This differential stability can be exploited in orthogonal protection strategies, where one protecting group can be removed selectively in the presence of another. libretexts.org For instance, a silyl ether like TBDMS could be removed with fluoride (B91410) ions while a MOM ether remains intact. highfine.com

Selective Cleavage of Methoxymethyl Ethers

The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functions in organic synthesis due to its stability under a range of conditions, from strongly basic to weakly acidic. nih.gov However, the removal of the MOM group often necessitates strong acidic conditions, which can be incompatible with substrates containing acid-labile functional groups. nih.gov This has driven the development of milder and more selective methods for its cleavage.

Zinc(II) Trifluoromethanesulfonate (B1224126) Catalysis

An efficient methodology for the selective deprotection of methoxymethyl (MOM) ethers has been developed using Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂). researchgate.netresearchgate.net This method involves refluxing the MOM-protected compound with a catalytic amount of Zn(OTf)₂ (10 mol%) in isopropanol. researchgate.netresearchgate.net The process has demonstrated high yields for the regeneration of the parent alcohols. researchgate.net

The reaction is applicable to MOM ethers of primary, secondary, and allylic alcohols. researchgate.netresearchgate.net For instance, the deprotection of MOM ethers on primary alcohols proceeds efficiently, as does the cleavage of MOM ethers on secondary alcohols, such as those derived from cholesterol. researchgate.net The protocol is noted for its simplicity and effectiveness, providing the corresponding alcohols in excellent yields. researchgate.net

Table 1: Zn(OTf)₂ Catalyzed Deprotection of MOM Ethers researchgate.net

Entry Substrate (MOM Ether of) Product (Alcohol) Yield (%)
1 Primary Alcohol Corresponding Alcohol 95
2 Secondary Alcohol Corresponding Alcohol 90
3 Allylic Alcohol Corresponding Alcohol 94

Note: The table is a representation of typical yields reported for the deprotection reaction under the specified conditions.

Trimethylsilyl (B98337) Bromide Methods

Trimethylsilyl bromide (TMSBr) serves as an effective reagent for the mild cleavage of methoxymethyl ethers. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com This method is valuable for the deprotection of hydroxyl groups under non-acidic conditions, thus preserving other acid-sensitive functionalities within a molecule. nih.govmasterorganicchemistry.com The reaction typically involves treating the MOM ether with TMSBr, which leads to the formation of the corresponding alcohol after a workup step. masterorganicchemistry.com

The utility of TMSBr extends to the chemoselective cleavage of different types of ethers. For instance, it is possible to selectively deprotect silyl ethers in the presence of other protecting groups. researchgate.net While strong acids like HI are traditionally used for ether cleavage, silane-based reagents like TMSBr offer a milder alternative that is often effective at room temperature. masterorganicchemistry.com The combination of TMSBr with other reagents can also enhance its reactivity and selectivity. researchgate.net

Table 2: Cleavage of MOM Ethers with Trimethylsilyl Bromide masterorganicchemistry.com

Substrate Conditions Product Notes
Primary MOM Ether TMSBr, CH₂Cl₂ Primary Alcohol Mild conditions, suitable for complex molecules.

Note: This table illustrates the general application of TMSBr for MOM ether cleavage.

Scandium Trifluoromethanesulfonate Applications

Scandium trifluoromethanesulfonate (Sc(OTf)₃) is a versatile and recyclable Lewis acid catalyst that is effective for both the formation and cleavage of methoxymethyl ethers. researchgate.netscribd.com For the deprotection step, Sc(OTf)₃ can be used in catalytic amounts to regenerate the parent alcohols from MOM ethers in high to excellent yields. researchgate.net The reaction is typically carried out in a protic solvent like methanol. researchgate.net

Sc(OTf)₃ is recognized for its high catalytic activity in various organic transformations, including its application in the selective cleavage of protecting groups. researchgate.net Its ability to function in both aqueous and organic media, coupled with its ease of recovery and reuse, makes it an attractive option for green chemistry protocols. researchgate.net The mild conditions required for Sc(OTf)₃-catalyzed deprotection make it compatible with a variety of sensitive functional groups. researchgate.net

Table 3: Sc(OTf)₃ Catalyzed Deprotection of Ethers researchgate.net

Substrate Type Catalyst Loading Solvent Result
Methoxymethyl Ether Catalytic Methanol High yield of parent alcohol

Note: This table summarizes the application of Sc(OTf)₃ in the deprotection of common ether protecting groups.

Chemoselective Transformations of Aromatic Methoxymethyl Ethers

Aromatic methoxymethyl (MOM) ethers exhibit different reactivity compared to their aliphatic counterparts when treated with a combination of a trialkylsilyl triflate (R₃SiOTf) and 2,2′-bipyridyl. acs.orgacs.orgnih.gov This reactivity difference allows for chemoselective transformations in molecules containing both types of MOM ethers. acs.org

When trimethylsilyl triflate (TMSOTf) is used, aromatic MOM ethers are first converted to trimethylsilyl (TMS) ethers, which are subsequently hydrolyzed to the parent phenols. acs.orgacs.orgnih.gov In contrast, using triethylsilyl triflate (TESOTf) leads to the direct conversion of aromatic MOM ethers into the corresponding aromatic triethylsilyl (TES) ethers. acs.orgacs.orgnih.gov This direct conversion is a notable transformation that had not been widely reported previously. acs.org

The reaction mechanism for aromatic MOM ethers under these conditions is distinct from that of aliphatic MOM ethers. nih.govacs.org While aliphatic MOM ethers form cationic bipyridinium salt intermediates that are susceptible to nucleophilic attack by water, aromatic MOM ethers are deprotected via the formation of intermediate silyl ethers. nih.govacs.org The choice of solvent also plays a crucial role, with acetonitrile (B52724) (CH₃CN) having a remarkable effect on the reaction. acs.org

This divergent reactivity has been exploited for the chemoselective transformation of substrates possessing both aromatic and aliphatic MOM groups. For example, treatment of such a substrate with TESOTf and 2,2′-bipyridyl results in the conversion of the aromatic MOM ether to a TES ether, while the aliphatic MOM ether can be subsequently deprotected to the hydroxyl group upon the addition of water. acs.org

Table 4: Chemoselective Transformation of Aromatic vs. Aliphatic MOM Ethers acs.org

Reagent System Aromatic MOM Ether Fate Aliphatic MOM Ether Fate (after H₂O workup)
TMSOTf / 2,2'-bipyridyl Deprotection to Phenol (via TMS ether) Deprotection to Alcohol

Note: This table highlights the differential outcomes based on the choice of trialkylsilyl triflate.

Advanced Spectroscopic and Analytical Characterization of Methoxymethyl Cyclopentane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For (Methoxymethyl)cyclopentane and its derivatives, various NMR techniques are employed to gain a comprehensive understanding of their structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In unsubstituted cyclopentane (B165970), all ten protons are chemically equivalent due to rapid conformational changes, resulting in a single signal at approximately 1.51 ppm. docbrown.infochemicalbook.com The introduction of a methoxymethyl group breaks this symmetry, leading to a more complex spectrum for this compound.

The expected chemical shifts for this compound are influenced by the electron-withdrawing effect of the oxygen atom. The protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically downfield around 3.3 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen are deshielded and would likely resonate as a doublet around 3.2-3.4 ppm. The cyclopentyl protons would show a range of signals, with the methine proton at the point of substitution (C1) being the most deshielded. The remaining methylene protons on the cyclopentane ring would appear as complex multiplets further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are estimated based on typical substituent effects and analysis of related structures like methylcyclopentane)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Methoxy Protons (-OCH₃)~3.3Singlet (s)
Methylene Protons (-CH₂-O)~3.2-3.4Doublet (d)
Cyclopentyl Methine Proton (C1-H)~1.8-2.2Multiplet (m)
Cyclopentyl Methylene Protons~1.2-1.8Multiplet (m)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Unsubstituted cyclopentane exhibits a single resonance line in its ¹³C NMR spectrum at approximately 25.8 ppm, indicating that all five carbon atoms are chemically equivalent. docbrown.infochemicalbook.com

For this compound, the symmetry is broken, resulting in distinct signals for each carbon atom in a unique chemical environment. The carbon of the methoxy group (-OCH₃) would appear around 59 ppm. The methylene carbon (-CH₂O-) would be significantly deshielded by the oxygen, resonating further downfield around 75-80 ppm. The substituted cyclopentyl carbon (C1) would also be shifted downfield compared to the unsubstituted ring. The other cyclopentyl carbons (C2/C5 and C3/C4) would have distinct chemical shifts, reflecting their different distances from the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on typical substituent effects)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methoxy Carbon (-OC H₃)~59
Methylene Carbon (-C H₂-O)~75-80
Cyclopentyl Carbon (C1)~38-42
Cyclopentyl Carbons (C2, C5)~30-34
Cyclopentyl Carbon (C3, C4)~25-28

For derivatives of this compound that contain fluorine, such as those with a trifluoromethyl (-CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical tool. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of fluorine atoms. The chemical shifts in ¹⁹F NMR are very sensitive to changes in the electronic environment, making it excellent for identifying and distinguishing between different fluorinated isomers.

In a hypothetical trifluoromethylated analogue, such as 1-(methoxymethyl)-1-(trifluoromethyl)cyclopentane, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group. The precise chemical shift would provide information about the electronic effects of the methoxymethyl group and the cyclopentyl ring on the fluorine atoms. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (¹⁹F-¹H or ¹⁹F-¹³C coupling) could provide additional structural information, confirming the connectivity of the -CF₃ group.

The concept of anomericity is specific to cyclic hemiacetals and hemiketals, particularly in carbohydrate chemistry. While this compound itself does not possess an anomeric center, the principles of using NMR to distinguish between stereoisomers are directly applicable to its substituted derivatives.

For substituted cyclopentanes, such as a 1,2-disubstituted this compound derivative, cis and trans diastereomers can be distinguished using NMR. The spatial relationship between substituents affects the chemical shifts and coupling constants of the ring protons. For example, in the cis isomer, protons on the same face of the ring may experience different steric interactions and through-space effects compared to the trans isomer. These differences result in unique sets of signals in the ¹H and ¹³C NMR spectra for each isomer, allowing for their unambiguous identification and quantification. The analysis of coupling constants (J-values) between adjacent protons on the ring can also help determine their relative stereochemistry (dihedral angles), further aiding in the assignment of cis/trans geometry.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, including those containing heteroatoms like the ether oxygen in this compound. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating charged droplets that ultimately yield gas-phase ions.

For this compound (MW: 114.19 g/mol ), analysis via positive-ion ESI-MS would be expected to produce a prominent signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 115.19. nih.gov The ether oxygen is basic enough to be readily protonated. Additionally, depending on the solvent system and the presence of salts, adduct ions with alkali metals are commonly observed. nih.gov For example, the formation of sodium ([M+Na]⁺) or lithium ([M+Li]⁺) adducts would result in signals at m/z ~137.17 and m/z ~121.19, respectively. nih.gov The high-resolution capabilities of modern mass spectrometers can provide an exact mass measurement, allowing for the determination of the elemental formula, C₇H₁₄O, with high confidence. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a foundational technique for the structural elucidation of organic molecules. libretexts.org In EI-MS, the analyte, in the gas phase, is bombarded with a high-energy electron beam, typically at 70 electron volts (eV). libretexts.org This process is considered a "hard" ionization method because it imparts significant energy to the molecule, leading to the ejection of a valence electron and the formation of a radical cation (M•+), known as the molecular ion. libretexts.orgresearchgate.net

Due to the high energy transferred during ionization, the molecular ion often undergoes extensive and reproducible fragmentation. libretexts.org While this can sometimes prevent the observation of the molecular ion peak for certain compounds, the resulting fragmentation pattern provides a detailed "fingerprint" that is invaluable for determining the molecule's structure. libretexts.orgresearchgate.net

For a compound like this compound, the fragmentation pattern in EI-MS would be predictable. Key fragmentation pathways would likely involve the cleavage of the ether bond (C-O bond) and fragmentation of the cyclopentane ring. The analysis of these fragments helps in piecing together the original structure.

Table 1: Predicted Major EI-MS Fragmentation Ions for this compound

Ion Structurem/z (Mass-to-Charge Ratio)Description
[C₅H₉CH₂OCH₃]•+114Molecular Ion
[C₅H₉CH₂]⁺69Loss of methoxy radical (•OCH₃)
[CH₂OCH₃]⁺45Cleavage of the bond between the ring and the methoxymethyl group
[C₅H₉]⁺69Loss of the methoxymethyl group
[C₄H₇]⁺55Fragmentation of the cyclopentyl ring

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. measurlabs.comresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its exact molecular weight. libretexts.org

Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. libretexts.org This is possible because the exact mass of each atom is not an integer (with the exception of Carbon-12, which is defined as 12.0000 amu). libretexts.org For example, a low-resolution instrument would show both 2-octanone (B155638) (C₈H₁₆O) and naphthalene (B1677914) (C₁₀H₈) at a molecular weight of 128 amu. However, HRMS can easily differentiate them by their precise masses: 128.12018 amu for 2-octanone and 128.06264 amu for naphthalene. libretexts.org

For this compound (C₇H₁₄O), HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Isotopic Masses and Theoretical Exact Mass of this compound

ElementIsotopeExact Mass (amu)
Carbon¹²C12.00000
Hydrogen¹H1.00783
Oxygen¹⁶O15.9949
Compound Formula Calculated Exact Mass (amu)
This compoundC₇H₁₄O114.10447

Energy-Resolved Mass Spectrometry (ERMS) for Isomer Differentiation

Energy-Resolved Mass Spectrometry (ERMS) is a sophisticated tandem mass spectrometry (MS/MS) technique used to distinguish between isomeric ions. researchgate.net Isomers often produce identical precursor ions and similar fragment ions under standard MS/MS conditions, making them difficult to differentiate. ERMS overcomes this challenge by systematically varying the collision energy applied to the precursor ions and monitoring the resulting changes in the fragment ion abundances. rsc.org

The data is plotted to create a "breakdown curve," which graphs the relative abundance of each fragment ion as a function of the collision energy. researchgate.net Isomeric ions, having different structures or internal energy distributions, will fragment differently as the collision energy changes, resulting in distinct breakdown curves. researchgate.net This technique has proven effective in distinguishing between isomeric product ions and characterizing the metabolism of compounds where isomeric differentiation is crucial. researchgate.netrsc.org For derivatives of this compound, ERMS would be an invaluable tool for differentiating positional isomers (e.g., where a substituent is located on the cyclopentane ring).

Table 3: Conceptual ERMS Data for Differentiating Two Positional Isomers

Collision Energy (eV)Relative Abundance of Fragment A (Isomer 1)Relative Abundance of Fragment A (Isomer 2)Relative Abundance of Fragment B (Isomer 1)Relative Abundance of Fragment B (Isomer 2)
595%98%5%2%
1070%85%30%15%
1540%60%60%40%
2015%35%85%65%
255%10%95%90%

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. libretexts.org The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. pressbooks.pub

An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Different functional groups have characteristic absorption bands, making the IR spectrum a molecular fingerprint. libretexts.org For this compound, the most characteristic absorptions would be the C-H stretching vibrations of the alkane structure and the C-O-C stretching of the ether linkage. The absence of absorptions in other regions (e.g., O-H stretch around 3300 cm⁻¹ or C=O stretch around 1715 cm⁻¹) can confirm the purity of the compound and the absence of alcohol or carbonyl impurities. libretexts.orglibretexts.org

Table 4: Characteristic IR Absorption Bands for this compound and Potential Derivatives

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
AlkaneC-H stretch2850-2960Strong
AlkaneC-H bend1450-1470Medium
EtherC-O stretch1050-1150Strong
Alcohol (impurity/derivative)O-H stretch3200-3600Strong, Broad
Ketone (impurity/derivative)C=O stretch1715Strong

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity analysis of chemical compounds. These methods exploit differences in the partitioning behavior of components between a stationary phase and a mobile phase. news-medical.net

Flash Column Chromatography

Flash column chromatography is a preparative technique used for the rapid and efficient purification of chemical mixtures. news-medical.net It is an air-pressure-driven form of medium-pressure liquid chromatography that significantly reduces the time required for separation compared to traditional gravity-fed column chromatography. news-medical.netmit.edu

The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. rochester.edu The crude mixture is loaded onto the top of the column, and a solvent or solvent mixture (the eluent) is pushed through the column under moderate pressure. mit.edu Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation and collection in distinct fractions. ucsb.edu The selection of an appropriate solvent system is critical and is often guided by preliminary analysis using thin-layer chromatography (TLC). rochester.edu

Table 5: General Protocol for Flash Column Chromatography Purification

StepProcedureKey Considerations
1. Solvent System Selection Use Thin-Layer Chromatography (TLC) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3. mit.eduA good separation between the desired compound and impurities should be visible on the TLC plate.
2. Column Packing Securely plug the column with cotton or a frit. Add a layer of sand, followed by the dry silica gel (stationary phase). Gently tap the column to ensure even packing. Add another layer of sand on top. rochester.eduA well-packed column is crucial for good separation. Avoid air bubbles and channels.
3. Sample Loading Dissolve the crude sample in a minimal amount of a non-polar solvent. Carefully apply the solution to the top of the silica gel. mit.eduUsing a highly polar solvent for loading can degrade the separation quality.
4. Elution and Fraction Collection Add the eluent to the column and apply gentle air pressure to force the solvent through. Collect the eluting solvent in sequential fractions (e.g., in test tubes). orgsyn.orgMaintain a constant flow rate. The time can be as short as 15 minutes for an efficient separation. ucsb.edu
5. Analysis and Concentration Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator. mit.eduPool fractions of similar purity to maximize yield without compromising the final purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is the gold standard for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of this compound, GC-MS is the ideal method for identifying and quantifying any volatile impurities that may be present from the synthesis or storage of the compound. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. youtube.com As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and a mass spectrum is generated. nih.gov This allows for the positive identification of each impurity by comparing its mass spectrum to spectral libraries.

Table 6: Typical GC-MS Parameters for Volatile Impurity Analysis of this compound

ParameterSettingPurpose
GC System
Injection ModeSplit/SplitlessTo introduce a small, representative sample onto the column.
Injection Volume1 µLStandard volume for liquid samples.
Column TypeDB-5ms (or equivalent)A common non-polar column suitable for a wide range of volatile compounds.
Carrier GasHeliumInert gas to carry the sample through the column.
Temperature ProgramInitial: 50°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold 5 minA temperature gradient to separate compounds with different boiling points.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard method for generating reproducible mass spectra for library matching. libretexts.org
Mass Range40-500 amuTo detect the parent compound and a wide range of potential impurities.
Scan Speed~2 scans/secondTo acquire sufficient data points across each chromatographic peak.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The specific conformation adopted by a this compound derivative in the crystalline state will be influenced by the steric and electronic effects of the methoxymethyl group and any other substituents, as well as by intermolecular packing forces within the crystal lattice. For instance, studies on other substituted cyclopentanes have shown that the substituents' size and nature dictate the preferred puckering mode and the equatorial or axial positioning of the groups to minimize steric strain. chembk.comlibretexts.org

A hypothetical X-ray crystallographic analysis of a suitable crystalline derivative of this compound would yield precise data on its solid-state structure. The expected key findings from such an analysis are presented in Table 1.

Table 1: Hypothetical X-ray Crystallographic Data for a this compound Derivative

ParameterExpected Value/InformationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and angles of the unit cell.
Bond Lengthse.g., C-C, C-OProvides precise measurements of covalent bond distances.
Bond Anglese.g., C-O-CReveals the angles between adjacent bonds.
Torsion AnglesDefines the puckering of the cyclopentane ring and the orientation of the methoxymethyl group.
ConformationEnvelope or Half-ChairIdentifies the specific low-energy conformation of the cyclopentane ring.

This table is illustrative and presents the types of data that would be obtained from an X-ray crystallography experiment.

Differential Scanning Calorimetry (DSC) for Thermal Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. wikipedia.orgtudelft.nl It is widely employed to determine the thermal properties of materials, including melting point, glass transition temperature, and heats of fusion and crystallization. hu-berlin.deeag.com For this compound derivatives, DSC can provide critical information about their thermal stability, purity, and physical state over a range of temperatures.

A typical DSC thermogram plots heat flow against temperature. An endothermic event, such as melting, results in a peak, while a glass transition appears as a step-like change in the baseline heat capacity. ck12.org Although specific DSC data for this compound is not publicly available, we can infer its likely thermal behavior based on related compounds like cyclopentyl methyl ether (methoxycyclopentane), which has a reported melting point of -140 °C and a boiling point of 106 °C. wikipedia.org

A DSC analysis of a this compound derivative would be expected to show distinct thermal events. The data that would be generated from such an analysis is outlined in Table 2.

Table 2: Expected Thermal Transitions for a this compound Derivative from DSC Analysis

Thermal TransitionExpected Temperature Range (°C)Description
Glass Transition (T_g)Low temperatureA reversible transition in amorphous regions from a rigid, glassy state to a more flexible, rubbery state.
Crystallization (T_c)Upon heating after quenchingAn exothermic event where a disordered, amorphous solid reorganizes into an ordered, crystalline structure.
Melting (T_m)Above crystallizationAn endothermic event where the crystalline solid transitions to a liquid state.

This table is illustrative and based on the general behavior of organic compounds in DSC analysis.

The precise temperatures and enthalpies of these transitions would depend on the specific derivative's purity, crystalline structure, and the presence of any isomers.

Computational Chemistry and Theoretical Studies on Methoxymethyl Cyclopentane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying cyclopentane (B165970) systems due to its balance of computational cost and accuracy. It is particularly well-suited for examining the nuanced effects of substituents on the cyclopentane ring, such as the methoxymethyl group.

Carbocations are common intermediates in organic reactions, and their stability is paramount to determining reaction pathways. The methoxymethyl group can significantly influence the stability of a carbocation on the cyclopentane ring. DFT calculations are used to quantify this stabilization.

The oxygen atom in the methoxymethyl group possesses lone pairs of electrons that can stabilize an adjacent carbocation through resonance, a phenomenon known as the α-heteroatom effect. sit.edu.cn This delocalization of the positive charge is a powerful stabilizing interaction. Furthermore, computational studies on related systems have shown that hyperconjugation, the interaction of the C-H or C-C sigma bonds with the empty p-orbital of the carbocation, also contributes to stability. nih.gov DFT calculations can precisely model the geometry of these carbocations and calculate the energetic stabilization.

In the context of reaction mechanisms, such as the ruthenium tetroxide oxidation of saturated rings, DFT studies have shown that heteroatoms like oxygen can stabilize transient carbocations that form during the reaction. beilstein-journals.org While a carbocation on an unsubstituted cyclopentane ring is a transient species, the presence of an adjacent oxygen atom, as in the (methoxymethyl)cyclopentane system, can lead to a more stabilized, and potentially isolable, intermediate. beilstein-journals.org This stabilization lowers the activation energy for reaction pathways that proceed through such intermediates. nih.gov

Table 1: Representative Calculated Stabilization Energies for Carbocations This table presents illustrative data based on typical hyperconjugation and resonance effects found in computational studies. nih.gov

Carbocation SystemStabilization MechanismCalculated Stabilization Energy (kcal/mol)
tert-Butyl cationHyperconjugation~45
Allyl cationConjugation/Resonance~45
Benzyl (B1604629) cationConjugation/Resonance~69
(Methoxymethyl)cyclopentyl cation (estimated)Resonance (O lone pair) & HyperconjugationHigh (expected to be significant)

The cyclopentane ring is not planar. libretexts.orgdalalinstitute.com It adopts puckered conformations to relieve torsional strain that would be present in a flat structure. libretexts.org The two most common low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). libretexts.org At room temperature, cyclopentane undergoes rapid pseudorotation, where the pucker moves around the ring, interconverting these conformations. lumenlearning.com

The presence of a methoxymethyl substituent breaks the symmetry of the ring and introduces new conformational questions. The substituent can occupy either an axial-like or equatorial-like position in the puckered ring, leading to different energy minima. DFT calculations can be used to determine the geometries and relative energies of these different conformers. The lowest energy conformation, or global minimum, will be the most populated state. For substituted cyclopentanes, the envelope form is often the lowest energy conformation. libretexts.org

Table 2: Calculated Relative Energies for Cyclopentane Conformers This table shows typical energy differences for the parent cyclopentane ring, which serves as a baseline for understanding substituted systems. libretexts.orglibretexts.org

ConformationPoint GroupRelative Energy (kJ/mol)Key Strain Feature
PlanarD5h~40High Torsional Strain
EnvelopeCs0 (Reference)Reduced Torsional Strain
Half-ChairC2Low (Slightly higher than envelope)Reduced Torsional Strain

For this compound, DFT would be used to calculate the energy difference between conformers where the substituent is in different positions, helping to predict the molecule's preferred three-dimensional shape.

The methoxymethyl group is a sterically demanding substituent. This steric bulk can hinder the approach of reagents to a reactive center on the cyclopentane ring, thereby influencing reaction rates and stereochemical outcomes. In synthetic procedures involving derivatives, such as the use of [1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride, the steric hindrance created by the bulky cyclopentyl group and its substituent is a key factor modulating the compound's reactivity compared to simpler, acyclic analogues.

DFT calculations can quantify these steric effects. By modeling the transition state of a reaction, one can observe how the substituent physically blocks certain trajectories of attack. The calculated activation energy for a sterically hindered pathway will be higher than for a less hindered one. This has been observed in various reactions involving substituted cyclopentanes, where steric hindrance can lower the effectiveness of catalysts or direct reactions to occur at less hindered positions. nih.govthieme-connect.com

Investigation of Reaction Pathways and Transition States

Computational chemistry is invaluable for mapping out the entire energy landscape of a chemical reaction. escholarship.org For a system involving this compound, this means calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate. acs.org

DFT methods are widely used to locate and characterize transition state geometries and energies. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate. By comparing the activation energies of competing pathways, chemists can predict which products will form. For example, in cross-coupling reactions to form cyclopentane derivatives, the catalytic cycle involves steps like oxidative addition and reductive elimination, each with its own transition state. acs.org Theoretical modeling can elucidate how the this compound structure influences the energy of these transition states. acs.org

Understanding Substituent Effects on Reactivity (e.g., Electron-Donating Effects of Methoxymethyl Group)

Substituents alter the reactivity of a molecule through a combination of electronic and steric effects. The methoxymethyl group is generally considered an electron-donating group (EDG) through resonance, due to the oxygen's lone pairs, and a weak electron-withdrawing group (EWG) inductively, due to the oxygen's electronegativity. ucalgary.calibretexts.org In most contexts involving reactivity at an adjacent center, the resonance-based donating effect is dominant. cdnsciencepub.com

This electron-donating character increases the electron density on the cyclopentane ring, making it more nucleophilic and activating it towards attack by electrophiles. libretexts.org DFT calculations can visualize this effect by computing molecular electrostatic potential (MEP) maps, which show the distribution of electron density. Furthermore, the electron-donating nature of the methoxymethyl group stabilizes any developing positive charge in a transition state, thereby lowering the activation energy and accelerating the reaction. sit.edu.cnpressbooks.pub This principle is well-established for substituents on aromatic rings and applies similarly to cycloalkane systems. pressbooks.pub

Modeling of Cyclopentane Ring Strain and its Impact on Reaction Outcomes

All cycloalkanes possess some degree of ring strain compared to their acyclic counterparts. wikipedia.org This strain is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.org Cyclopentane has very little angle strain but adopts non-planar conformations to minimize significant torsional strain. libretexts.orglibretexts.org The total ring strain in cyclopentane is approximately 26 kJ/mol. libretexts.org

This inherent strain energy can be a driving force in chemical reactions. Reactions that lead to the opening of the ring can release this strain, making them thermodynamically favorable. lumenlearning.com Computational models using DFT can accurately calculate the strain energy of this compound and its derivatives. This information is critical for understanding reactions where the ring structure is altered, such as in ring-expansion or ring-opening reactions. nih.govugent.be The strain energy influences the thermodynamics and kinetics of such transformations, and modeling can predict whether a reaction pathway that relieves ring strain is likely to occur. wikipedia.org

Theoretical Approaches to Anomeric Effects and Conformational Dynamics in Related Cyclic Systems

The study of this compound's conformational preferences and the influence of stereoelectronic effects necessitates an understanding of foundational concepts derived from related, more extensively studied cyclic systems. Computational chemistry provides a powerful lens through which to dissect the subtle interplay of forces governing molecular geometry. Theoretical approaches, particularly ab initio and Density Functional Theory (DFT) calculations, have been instrumental in elucidating the anomeric effect and conformational dynamics in heterocyclic systems, which serve as crucial analogs for understanding the behavior of substituted cyclopentanes.

The anomeric effect, first observed in carbohydrate chemistry, describes the tendency of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgscripps.edu This phenomenon is not solely a steric consideration but is deeply rooted in stereoelectronic interactions, specifically hyperconjugation. basna.ir This involves the donation of electron density from a lone pair of the ring heteroatom into the antibonding (σ*) orbital of the exocyclic C-X bond (where X is the electronegative substituent). psu.eduresearchgate.net This interaction stabilizes the axial conformer.

A classic model for studying the anomeric effect is 2-methoxytetrahydropyran (B1197970). semanticscholar.orgrsc.orgresearchgate.net Theoretical calculations have been pivotal in dissecting the energetic contributions to this effect. Different levels of theory, from Hartree-Fock (HF) to Møller-Plesset perturbation theory (MP2) and various DFT functionals (like B3LYP), have been employed to calculate the energy difference between the axial and equatorial conformers. semanticscholar.orgresearchgate.netnih.gov These studies have shown that the magnitude of the anomeric effect is sensitive to the computational method and the basis set used. researchgate.netnih.gov For instance, early studies highlighted that including electron correlation is crucial for accurately modeling the effect. semanticscholar.org

The exo-anomeric effect, another key conformational determinant, pertains to the preferred orientation of the substituent on the exocyclic oxygen. wikipedia.orgsmu.edu For a methoxy (B1213986) group, this involves rotation around the C-O bond. Theoretical studies on 2-methoxytetrahydropyran have revealed that specific staggered conformations are energetically favored. semanticscholar.org

While this compound lacks an endocyclic heteroatom adjacent to the substituted carbon, the principles of conformational analysis derived from cyclopentane itself are highly relevant. Cyclopentane is not planar; it adopts puckered conformations, such as the envelope and twist forms, to alleviate torsional strain. rsc.orgresearchgate.netlibretexts.org The energy barrier for interconversion between these forms is very low, leading to a phenomenon known as pseudorotation. rsc.org

The introduction of a substituent like a methoxymethyl group breaks the symmetry of the cyclopentane ring and creates distinct energy minima. The conformational preference will be dictated by a balance of steric interactions and any potential intramolecular interactions. Theoretical calculations on substituted cyclopentanes have shown that the preferred conformation aims to minimize these steric clashes, often placing bulky substituents in a pseudo-equatorial position. rsc.org

Computational studies on related systems provide a framework for predicting the conformational landscape of this compound. By applying similar theoretical approaches, one can model the potential energy surface, identify the stable conformers, and analyze the geometric parameters and relative energies.

Research Findings from Theoretical Studies on Analogous Systems

Detailed computational studies on 2-methoxytetrahydropyran provide quantitative insights into the energies associated with the anomeric effect. The relative energies of the axial and equatorial conformers have been calculated using various levels of theory.

Table 1: Calculated Anomeric Energy Difference (ΔE = Eequatorial − Eaxial) for 2-Alkoxy-Tetrahydropyran Systems Using Various Theoretical Methods.
SystemMethodBasis SetΔE (kcal/mol)Reference
2-methoxytetrahydropyranHF6-31G(d,p)- semanticscholar.org
2-methoxytetrahydropyranMP26-31G(d,p)- semanticscholar.org
2-methoxytetrahydropyranB3LYP6-31G(d,p)- semanticscholar.org
2-methoxytetrahydropyranMP2aug-cc-pVTZ-0.21 (BSSE corrected) researchgate.net
2-ethoxytetrahydropyranHF6-31G1.47 nih.gov
2-ethoxytetrahydropyranMP26-31G2.23 nih.gov
2-ethoxytetrahydropyranB3LYP6-311+G(d,p)0.44 nih.gov
2-ethoxytetrahydropyranCCSD(T)Complete Basis Set Extrapolation1.42 (vacuum) nih.gov

Similarly, computational investigations into substituted cyclopentanes have quantified the energy differences between various conformers. For instance, in 1,3-dimethylcyclopentane, the relative stability of the cis and trans isomers has been evaluated.

Table 2: Calculated Relative Energy (ΔE) for 1,3-Dimethylcyclopentane Conformers.
Isomer ComparisonMethodBasis SetΔE (kcal/mol)Reference
cis vs. trans (cis more stable)B3LYP6-311+G 0.28 rsc.org
cis vs. trans (cis more stable)M06-2X6-311+G0.19 rsc.org
cis vs. trans (cis more stable)MP26-311+G**0.14 rsc.org

These theoretical findings underscore the sensitivity of conformational energies to the chosen computational methodology. nih.gov They also highlight the subtle balance of steric and stereoelectronic forces that determine the most stable three-dimensional structure of cyclic molecules. For this compound, a similar theoretical approach would be necessary to accurately predict its conformational behavior, taking into account the flexibility of both the cyclopentane ring and the methoxymethyl side chain.

Applications of Methoxymethyl Cyclopentane Derivatives in Complex Organic Synthesis

Role as Versatile Building Blocks and Synthetic Intermediates

Derivatives of (methoxymethyl)cyclopentane are recognized as fundamental building blocks in organic and biological chemistry. cymitquimica.com These compounds serve as essential starting materials for the construction of more intricate molecules through a variety of chemical reactions. cymitquimica.comsigmaaldrich.com Their utility is rooted in the combination of a stable carbocyclic core and reactive functional groups, which can be manipulated to achieve desired molecular complexity. For instance, compounds such as 1-(methoxymethyl)cyclopentane-1-carbaldehyde (B6152060) and 1-(methoxymethyl)cyclopentanecarboxamide (B1370623) are noted for their role as intermediates in the synthesis of more complex organic structures. smolecule.com

The reactivity of these derivatives is largely dictated by their functional groups. An aldehyde group, for example, can undergo nucleophilic addition and condensation reactions, while a methoxymethyl group can be involved in etherification or be cleaved under specific conditions. smolecule.com This dual functionality enhances their utility in synthetic applications. smolecule.com

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast number of bioactive natural products and pharmaceutically active compounds. researchgate.netbaranlab.org The synthesis of molecules containing this five-membered ring is a central focus in organic chemistry. baranlab.org this compound derivatives provide a direct and efficient route for incorporating this valuable carbocycle into larger molecular frameworks.

Methodologies for creating highly functionalized cyclopentanes often involve cycloaddition reactions, such as the [3+2] annulation, which allows for the construction of the cyclopentane ring with control over stereochemistry. unibe.chresearchgate.net The use of building blocks already containing the cyclopentane core, like this compound derivatives, simplifies the synthetic pathway towards complex targets that feature this ring system. oregonstate.edu

The functional handles on this compound derivatives are crucial for their role in assembling complex molecular architectures. These derivatives act as key intermediates that can be elaborated upon to build polycyclic systems and highly substituted molecules. smolecule.com For instance, the synthesis of cyclopentane-based β-amino acids, which are attractive building blocks for peptides with specific folding properties, demonstrates the assembly of complex structures from cyclopentane precursors. nih.govacs.org

The strategic placement of functional groups allows for sequential reactions to form new bonds and rings. In the total synthesis of complex natural products, fragments containing cyclopentane motifs are often coupled to construct the final intricate structure. nih.gov The versatility of derivatives like 1-(methoxymethyl)cyclopentane-1-carbaldehyde allows them to participate in various coupling and condensation reactions, leading to the formation of elaborate molecular designs. smolecule.com

Precursors for Strained Macrocyclic Systems

Beyond their role as simple building blocks, this compound derivatives can serve as precursors for more advanced and structurally unique systems, such as strained macrocycles. The synthesis of these large, ring-based molecules often relies on the strategic use of smaller, pre-functionalized cyclic components.

Supramolecular chemistry focuses on systems composed of multiple molecular subunits held together by non-covalent interactions. nih.gov Macrocyclic compounds are fundamental to this field, often functioning as host molecules that can encapsulate smaller guest molecules. researchgate.net The design of these hosts is a key area of research, with applications in catalysis and the development of new materials. researchgate.netmuni.cz

The incorporation of a cyclopentane unit, derived from precursors like this compound, can impart specific conformational properties to a macrocycle. This can influence the size and shape of the host's cavity and its affinity for guest molecules. The principles of host-guest chemistry guide the design of these complex assemblies, where molecular building blocks are precisely arranged to form large, sophisticated supramolecular structures. nih.govspringernature.com

Integration into Natural Product Total Synthesis

The total synthesis of complex natural products is a major driver of innovation in organic chemistry. scripps.edu Many biologically active natural products contain the cyclopentane ring as a core structural element. researchgate.netoregonstate.edu Consequently, building blocks that provide this motif in a functionalized form are highly valuable.

The synthesis of cyclopentane-based muraymycin analogs, which target the bacterial enzyme MraY, showcases the use of cyclopentane building blocks in creating medicinally relevant molecules. researchgate.net Similarly, the development of potent inhibitors of the hepatitis C virus (HCV) NS3/4A protease involved the use of cyclopentane-containing macrocycles, leading to the discovery of the drug Simeprevir (TMC435350). researchgate.net

In a general synthetic strategy, a this compound derivative could be incorporated as a key fragment. For example, in the synthesis of prostaglandin (B15479496) E1 methyl ester, a highly functionalized cyclopentane building block is generated through a tandem 1,4-addition-aldol reaction. acs.org This underscores the importance of having access to versatile cyclopentane-based starting materials for the efficient construction of complex and biologically significant molecules.

Data Tables

Table 1: Properties of this compound Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Role
1-(Methoxymethyl)cyclopentane-1-carbaldehyde 1935475-16-3 C₈H₁₄O₂ 142.20 Synthetic Intermediate smolecule.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-(Methoxymethyl)cyclopentane-1-carbaldehyde
1-(Methoxymethyl)cyclopentanecarboxamide
Prostaglandin E1 methyl ester

Prostaglandin Analogues (e.g., Bimatoprost, Travoprost)

The synthesis of prostaglandin analogues, a class of drugs widely used to treat glaucoma, often relies on chiral cyclopentane-based intermediates. The this compound moiety is a key structural element in some synthetic routes, providing a stable, protected C1 synthon that can be carried through multiple steps before being revealed or transformed.

Detailed Research Findings:

A notable strategy in prostaglandin synthesis involves the use of intermediates where the cyclopentane core is pre-functionalized. For example, a total synthesis of 15-methyl-substituted prostaglandins (B1171923) has been described starting from (-)-2β,4β-dihydroxy-3α-iodo-5α-(methoxymethyl)cyclopentane-1β-acetic acid γ-lactone. researchgate.netresearchgate.net This demonstrates the role of a methoxymethyl-substituted cyclopentane derivative as a foundational starting material.

The syntheses of potent antiglaucoma agents like Bimatoprost and Travoprost are multi-step processes that often converge on a common cyclopentane core, such as the Corey lactone or related structures. researchgate.netacs.orgacs.orgresearchgate.net While many routes exist, those employing a methoxymethyl group benefit from its stability under various reaction conditions. For instance, an alternative synthesis of prostaglandins was developed involving the creation of an exo-methoxymethyl-endo-cyanomethyl derivative, which is subsequently converted into the target cyclopentane dicarboxylic acid through ozonolysis. tandfonline.com This highlights the utility of the methoxymethyl group in masking a primary alcohol during the construction and cleavage of a bicyclic precursor. tandfonline.com

Modern synthetic approaches continue to refine the assembly of the prostaglandin core. Organocatalytic methods have been developed to create key bicyclic enal intermediates from simple starting materials like succinaldehyde. researchgate.netnih.gov These intermediates are then elaborated through sequential attachment of the required side chains to produce drugs such as Bimatoprost and Latanoprost. researchgate.netnih.gov Other advanced methods include Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reactions to construct the cyclopentyl core with high stereocontrol, generating intermediates that are precursors to Travoprost, Bimatoprost, and other analogues. acs.org

Prostaglandin Analogue Key Synthetic Strategy Role of Cyclopentane Derivative
Bimatoprost Organocatalytic aldol (B89426) reaction; Suzuki-Miyaura coupling; elaboration from Corey lactone-type intermediates. researchgate.netacs.orgresearchgate.netServes as the central scaffold onto which the α- and ω-side chains are attached. researchgate.netresearchgate.net
Travoprost Cuprate-mediated coupling; Horner-Wadsworth-Emmons reaction; asymmetric Suzuki-Miyaura coupling. researchgate.netacs.orgresearchgate.netA highly functionalized cyclopentane derivative is a common precursor, often synthesized over multiple steps. researchgate.netacs.orgresearchgate.net
15-Methyl-Prostaglandins Total synthesis from a pre-functionalized lactone.Starts with a (-)-2β,4β-dihydroxy-3α-iodo-5α-(methoxymethyl)cyclopentane derivative. researchgate.netresearchgate.net

Annonaceous Acetogenin Analogues

Annonaceous acetogenins (B1209576) are a class of potent polyketide natural products known for their cytotoxic activities, largely attributed to the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. researchgate.netnih.govnih.gov These molecules typically feature a long hydrocarbon chain containing one or more tetrahydrofuran (B95107) (THF) rings. nih.gov

Detailed Research Findings:

In the quest for simplified yet potent mimics of these natural products, researchers have replaced the characteristic bis-THF ring system with a 1,2-cyclopentanediol (B3024943) bis-ether moiety. researchgate.net This substitution acts as a form of bioisosteric replacement, where the cyclopentane-based core mimics the spatial arrangement and functionality of the original THF rings. researchgate.net

A study focused on the synthesis of these analogues to probe the structure-activity relationships (SAR) of acetogenins. researchgate.net The results demonstrated that the 1,2-cyclopentanediol bis-ether motif could effectively substitute for the natural bis-THF core while maintaining potent inhibitory activity against mitochondrial Complex I at the nanomolar level. researchgate.net This finding confirms that the precise stereochemical and conformational presentation of the oxygenated core is critical for biological activity, and that a substituted cyclopentane framework can successfully achieve this.

Other Poly-substituted Cyclopentane-Containing Natural Products

The functionalized cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products beyond prostaglandins and acetogenins. researchgate.net Its prevalence has driven the development of numerous synthetic methodologies for the stereocontrolled construction of these five-membered carbocycles. researchgate.netorganic-chemistry.orgresearchgate.net

Detailed Research Findings:

The cyclopentane framework is a key building block in the synthesis of many bioactive compounds. researchgate.net For example, the stereoselective convergent synthesis of the carbon skeleton of Cotylenin A aglycone, a molecule of interest for its biological activities, was achieved using an intramolecular aldol reaction. This key step formed a cyclopentane ring, leading to the intermediate (1S,2R,5S)-5-{(R)-1-[(tert-Butyldiphenylsilyl)oxy]propan-2-yl}-2-(methoxymethoxy)-2-(methoxymethyl)cyclopentane-1-carbaldehyde (4). thieme-connect.com This synthesis showcases the strategic use of a cyclopentane core bearing a methoxymethyl group alongside other functionalities to build a complex, polycyclic natural product skeleton. thieme-connect.com

Furthermore, synthetic efforts toward the axinellamines, a family of marine alkaloids, have involved the creation of a fully functionalized cyclopentane intermediate. oregonstate.edu Although these examples may not all start directly with this compound, they underscore the importance of intermediates containing this or similar protected functional groups in the modular assembly of complex natural products. thieme-connect.comoregonstate.edu

Development of Novel Synthetic Reagents and Methodologies

The this compound scaffold is not only a target in natural product synthesis but also a substrate in the development of new synthetic methods. The creation and functionalization of such polysubstituted cyclopentane rings require a sophisticated chemical toolkit.

Detailed Research Findings:

Key methodologies for constructing the cyclopentane ring itself include ring-closing metathesis (RCM), cycloaddition reactions, and various cyclization strategies. thieme-connect.comacs.org An alternative synthesis of prostaglandins illustrates a creative approach where a bicyclo[2.2.1]heptene derivative is first assembled. tandfonline.com In this sequence, a key intermediate containing an exo-methoxymethyl group is formed. The cyclopentane ring is then revealed through oxidative cleavage of the bicyclic system using ozonolysis, yielding a dicarboxylic acid derivative ready for further elaboration. tandfonline.com This method highlights how the methoxymethyl group can be incorporated early in a synthesis and withstand robust reaction conditions.

The stereoselective synthesis of polyhydroxylated cyclopentane β-amino acids from hexoses demonstrates another advanced application. acs.org A key step in this sequence is the RCM of a polysubstituted diene intermediate, derived from a sugar, to form a cyclopentene (B43876). This is followed by a stereoselective aza-Michael reaction to install the amino group, showcasing a modern method for creating densely functionalized cyclopentane rings. acs.org

Functionalization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of cyclopentane rings. acs.orgresearchgate.net The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate, is particularly noteworthy for its mild conditions and high functional group tolerance. arkat-usa.orglibretexts.org

Detailed Research Findings:

The general mechanism of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

In the context of cyclopentane derivatives, this reaction is used to attach complex side chains or other molecular fragments. For instance, an intramolecular asymmetric Suzuki-Miyaura reaction has been developed to construct cyclopentane derivatives from prochiral precursors. acs.orgnih.gov This method allows for the creation of stereochemically complex cyclopentanes with high enantioselectivity. acs.orgnih.gov Furthermore, catalyst systems have been developed for the coupling of secondary organotrifluoroborates, including cyclopentyl derivatives, with various aryl chlorides and bromides. organic-chemistry.org Such methods are crucial for diversifying the structure of cyclopentane-based molecules. organic-chemistry.orgacs.org

A specific application in prostaglandin synthesis involves a Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling. acs.org This reaction couples a racemic bicyclic allyl chloride with an alkenyl boronic ester to produce cyclopentyl intermediates with three contiguous stereocenters, set with complete control, which can then be converted into prostaglandin analogues like Bimatoprost and Travoprost. acs.org

Reaction Type Substrates Catalyst/Reagents Significance
Intermolecular Suzuki-Miyaura Cyclopentyl organoboranes + Aryl/vinyl halides or triflatesPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Attaches aryl or vinyl groups to the cyclopentane ring. arkat-usa.orglibretexts.org
Intramolecular Suzuki-Miyaura Vinyl triflates with tethered boronate estersPd₂(dba)₃·CHCl₃, Ligand (e.g., (S)-(R)-BPPFOAc), Base (K₂CO₃)Constructs a cyclopentane ring via asymmetric cyclization. acs.orgnih.gov
Asymmetric Suzuki-Miyaura Racemic bicyclic allyl chloride + Alkenyl boronic estersRh catalyst, LigandCreates highly enantioenriched cyclopentyl cores for prostaglandin synthesis. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.